1-Androsterone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

1-Androsterone, chemically known as 1-androstene-3-one, is a synthetic prohormone that is converted in the body to testosterone and other anabolic hormones. It is structurally similar to naturally occurring hormones but is designed to enhance performance and muscle growth. Unlike its metabolites, such as androsterone, 1-androsterone is marketed primarily for its potential anabolic effects without the androgenic side effects commonly associated with anabolic steroids .

1-Androsterone undergoes various metabolic transformations in the body. Upon ingestion, it is converted into testosterone via enzymatic reactions involving hydroxysteroid dehydrogenases. The primary reactions include:

- Conversion to Testosterone: 1-Androsterone is converted into testosterone through the action of 17β-hydroxysteroid dehydrogenase.

- Sulfation and Glucuronidation: It can also be metabolized into inactive forms such as 1-androsterone sulfate and 1-androsterone glucuronide, which are excreted in urine .

The synthesis of 1-androsterone typically involves chemical modifications of steroid precursors. Common methods include:

- Chemical Synthesis: Utilizing starting materials such as dehydroepiandrosterone or androstenedione, chemists employ various reactions including reduction and alkylation to produce 1-androsterone.

- Biotransformation: Some methods involve using microbial or enzymatic processes to convert natural steroids into 1-androsterone through selective hydroxylation and other modifications .

1-Androsterone is primarily marketed as a dietary supplement among athletes and bodybuilders aiming to enhance performance and muscle mass. Its applications include:

- Muscle Building: Promoted for its potential to increase muscle size and strength.

- Athletic Performance: Used by some athletes to improve endurance and recovery times.

- Hormonal Balance: Investigated for its role in supporting testosterone levels in aging males .

Despite these applications, the safety and efficacy of 1-androsterone remain subjects of ongoing research.

Research on the interactions of 1-androsterone with other compounds indicates that it may affect hormone levels when combined with testosterone or other anabolic agents. Caution is advised as concurrent use may amplify side effects such as liver toxicity or hormonal imbalances .

Additionally, there are concerns regarding potential interactions with medications that affect liver enzymes involved in steroid metabolism, which could alter the pharmacokinetics of both substances involved .

Several compounds share structural similarities with 1-androsterone, each exhibiting unique properties:

| Compound Name | Structure Similarity | Primary Use | Unique Features |

|---|---|---|---|

| Androstenedione | Yes | Precursor for testosterone | Directly converted to testosterone |

| Epiandrosterone | Yes | Anabolic effects | Less potent than testosterone |

| Androsterone | Yes | Weak androgen | Metabolite of testosterone |

| Dehydroepiandrosterone | Yes | Hormonal balance | Precursor for both estrogen and testosterone |

| 4-Androstenedione | Yes | Muscle growth | Often used in supplements |

While all these compounds are related through their steroidal structure, 1-androsterone's unique position as a prohormone distinguishes it from others by being specifically designed for enhanced anabolic activity without significant androgenic effects .

Molecular Formula and Weight

1-Androsterone possesses the molecular formula C₁₉H₂₈O₂, distinguishing it from its saturated analog androsterone through the presence of two fewer hydrogen atoms [1] [12]. The compound exhibits a molecular weight of 288.4244 grams per mole, which is approximately 2 grams per mole lower than androsterone due to its unsaturated nature [1] [7] [12]. This reduced molecular weight directly results from the presence of a double bond within the steroid backbone, specifically located between carbon atoms 1 and 2 [1] [4].

| Property | Value | Reference Compound (Androsterone) |

|---|---|---|

| Molecular Formula | C₁₉H₂₈O₂ | C₁₉H₃₀O₂ |

| Molecular Weight | 288.4244 g/mol | 290.4403 g/mol |

| Hydrogen Deficiency | 2 H atoms fewer | Saturated |

The molecular composition reflects the characteristic features of androstane steroids while incorporating the structural modification that defines 1-Androsterone as an unsaturated derivative [2] [4]. The precise molecular weight has been confirmed through various analytical methods and database entries, establishing 288.4 as the standard reference value [1] [7].

Structural Characteristics

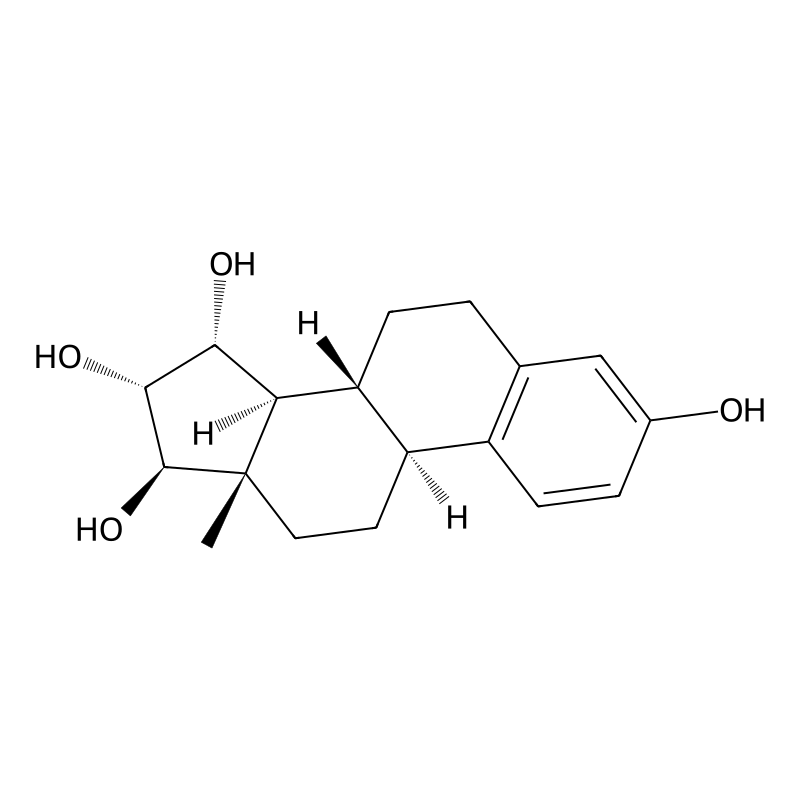

1-Androsterone exhibits the fundamental tetracyclic structure characteristic of androstane steroids, featuring a cyclopentanoperhydrophenanthrene ring system [1] [2]. The compound is systematically named as 3β-hydroxy-5α-androst-1-en-17-one, which precisely describes its structural features [4] [23]. The steroid backbone consists of four fused rings designated as rings A, B, C, and D, following standard steroid nomenclature conventions [19] [24].

The A ring contains the distinguishing structural feature of 1-Androsterone: a double bond located between carbon atoms 1 and 2 [31] [33]. This unsaturation differentiates the compound from fully saturated androstane derivatives and significantly influences its chemical and biological properties [30] [31]. The B and C rings maintain the typical cyclohexane configuration found in androstane steroids, while the D ring adopts a cyclopentanone structure due to the presence of the C17 ketone functional group [1] [24].

Ring junctions throughout the molecule follow the trans configuration pattern typical of natural steroids [19] [24]. The A/B ring junction displays trans stereochemistry, as does the B/C junction, while the C/D junction maintains the characteristic trans arrangement found in androstane compounds [19]. These trans ring junctions contribute to the rigid, chair-like conformations of the cyclohexane rings and the overall three-dimensional structure of the molecule [24].

The compound features two methyl groups positioned at carbon atoms 10 and 13, both oriented in the β (beta) configuration [1] [12]. These angular methyl groups represent structural hallmarks of the androstane skeleton and play crucial roles in determining the overall molecular shape and receptor binding characteristics [24].

Stereochemistry and Configuration

1-Androsterone contains seven defined stereochemical centers, each contributing to the absolute configuration that determines the compound's biological activity [12]. The stereochemistry follows the R/S designation system, with specific configurations at positions C3 (R), C5 (S), C8 (R), C9 (S), C10 (R), C13 (S), and C14 (S) [1] [12].

| Position | Stereochemistry | Configuration | Functional Group |

|---|---|---|---|

| C3 | R | β | Hydroxyl group |

| C5 | S | α | Hydrogen |

| C8 | R | β | Hydrogen |

| C9 | S | α | Hydrogen |

| C10 | R | β | Methyl group |

| C13 | S | β | Methyl group |

| C14 | S | α | Hydrogen |

The hydroxyl group at position C3 adopts the β (beta) orientation, projecting above the plane of the steroid backbone when viewed in standard steroid projection [1] [23]. This β-hydroxyl configuration represents a crucial structural feature that influences both the compound's chemical reactivity and its biological interactions [21] [23]. The 5α configuration indicates that the hydrogen atom at C5 projects below the molecular plane, resulting in the characteristic trans A/B ring junction [19].

The absolute stereochemistry of 1-Androsterone has been definitively established through various analytical techniques and corresponds to the natural configuration found in biologically active androstane derivatives [12] [19]. The compound exhibits optical activity as a consequence of its multiple chiral centers, though specific optical rotation values have not been extensively documented in the literature [12] [18].

IUPAC Nomenclature and Systematic Names

The complete IUPAC name for 1-Androsterone is (3R,5S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-3,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one [1] [7]. This systematic nomenclature precisely defines the stereochemical configuration at each chiral center and describes the degree of saturation within the polycyclic framework [1].

The systematic name 3β-hydroxy-5α-androst-1-en-17-one provides a more concise description using standard steroid nomenclature conventions [4] [23]. This naming system immediately conveys the presence of the β-hydroxyl group at position 3, the α-configuration at position 5, the location of the double bond between carbons 1 and 2, and the ketone functionality at position 17 [23].

Alternative systematic names documented in chemical databases include:

Common names frequently encountered in scientific literature include 1-Androsterone, 1-Andro, 1-dehydroepiandrosterone, 1-DHEA, and δ¹-epiandrosterone [2] [7] [23]. These common names reflect the compound's relationship to other well-known steroid hormones and its classification as a prohormone derivative [2] [22].

Chemical Identifiers (InChI, SMILES)

The International Chemical Identifier (InChI) for 1-Androsterone is InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h7,9,12-16,20H,3-6,8,10-11H2,1-2H3/t12-,13-,14-,15-,16-,18-,19-/m0/s1 [1]. This identifier provides a standardized, machine-readable representation of the molecular structure that includes complete stereochemical information [1].

The corresponding InChI Key, DYMROBVXGSLPAY-LUJOEAJASA-N, serves as a shortened, hashed version of the full InChI string that facilitates database searches and chemical information retrieval [1] [4]. This 27-character identifier uniquely represents the compound's structure and stereochemistry in a format suitable for computational applications [1].

The Simplified Molecular Input Line Entry System (SMILES) notation for 1-Androsterone is C[C@]12CC[C@H]3C@HCC[C@@H]4[C@@]3(C=CC@@HO)C [1] [4] [12]. This notation efficiently encodes the molecular connectivity and stereochemistry using a linear text string that can be readily processed by chemical software applications [1] [12].

| Identifier Type | Value |

|---|---|

| InChI | InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h7,9,12-16,20H,3-6,8,10-11H2,1-2H3/t12-,13-,14-,15-,16-,18-,19-/m0/s1 |

| InChI Key | DYMROBVXGSLPAY-LUJOEAJASA-N |

| SMILES | C[C@]12CC[C@H]3C@HCC[C@@H]4[C@@]3(C=CC@@HO)C |

These standardized chemical identifiers enable precise communication of structural information across different chemical databases and software platforms [1] [4]. The stereochemical descriptors embedded within these identifiers ensure unambiguous identification of the specific stereoisomer of interest [12].

Physical Properties

1-Androsterone typically appears as a crystalline solid under standard laboratory conditions, consistent with the physical appearance of related steroid compounds [18]. The compound exhibits limited aqueous solubility, characteristic of steroid hormones, while demonstrating enhanced solubility in organic solvents [18].

Solubility data indicates that 1-Androsterone dissolves in polar organic solvents such as ethanol, methanol, and acetonitrile at concentrations of approximately 1 milligram per milliliter [18]. This solubility profile facilitates analytical procedures and synthetic manipulations commonly employed in steroid chemistry [18].

| Physical Property | Value | Notes |

|---|---|---|

| Appearance | Crystalline solid | Typical steroid morphology |

| Water Solubility | Limited | Characteristic of steroid hormones |

| Ethanol Solubility | ~1 mg/ml | Suitable for analytical work |

| Methanol Solubility | ~1 mg/ml | Alternative polar solvent |

| Acetonitrile Solubility | ~1 mg/ml | Chromatographic applications |

| Optical Activity | Optically active | Multiple chiral centers |

The compound exhibits optical activity due to its multiple stereochemical centers, though specific optical rotation values have not been extensively documented in readily available literature [12] [18]. This optical activity represents a fundamental property arising from the asymmetric carbon atoms within the steroid framework [12].

Melting point data for 1-Androsterone has not been comprehensively reported in the scientific literature, though related androstane derivatives typically exhibit melting points in the range of 180-200°C [11] [16]. The compound's thermal properties would be expected to differ slightly from those of androsterone due to the presence of the C1-C2 double bond [31].

Chemical Reactivity

1-Androsterone undergoes various chemical transformations characteristic of steroid compounds, with the C1-C2 double bond providing an additional site of reactivity compared to saturated analogs . The compound serves as a substrate for oxidation reactions, particularly conversion to 1-androstenedione through oxidation of the C3 hydroxyl group .

Reduction reactions represent another important class of transformations, with 1-Androsterone capable of conversion to 1-testosterone through enzymatic or chemical reduction of the C17 ketone [21]. This reduction pathway underlies the compound's classification as a prohormone, as 1-testosterone exhibits enhanced androgenic activity compared to the parent compound [21] [22].

The hydroxyl group at position C3 participates in typical alcohol reactions, including esterification, etherification, and oxidation to the corresponding ketone . The β-orientation of this hydroxyl group influences its reactivity profile and accessibility to various reagents [17].

| Reaction Type | Product | Reagents |

|---|---|---|

| Oxidation | 1-Androstenedione | Chromium trioxide, Potassium permanganate |

| Reduction | 1-Testosterone | Lithium aluminum hydride, Sodium borohydride |

| Esterification | 3β-Ester derivatives | Carboxylic acids, Acid chlorides |

The C1-C2 double bond provides a site for addition reactions, including hydrogenation to yield androsterone and various functionalization reactions that can introduce additional substituents [32]. The electron-rich nature of this alkene makes it susceptible to electrophilic addition reactions under appropriate conditions [32].

Enzymatic transformations play crucial roles in the biological metabolism of 1-Androsterone, with specific enzyme systems catalyzing its conversion to more potent androgenic metabolites [21] [22]. These biotransformation pathways involve multi-step processes that ultimately lead to the formation of active hormonal species [21].

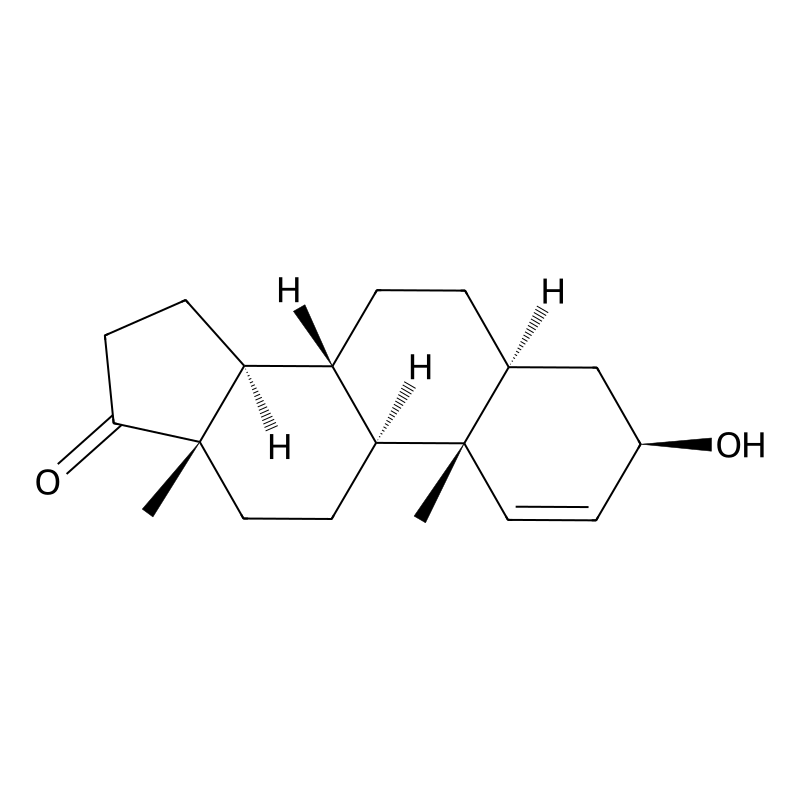

Structure Comparison with Androsterone

The structural relationship between 1-Androsterone and androsterone centers on the presence of a C1-C2 double bond in the former compound, while androsterone remains fully saturated throughout its ring system [15] [31]. This single structural modification results in significant differences in molecular properties and biological activities [31].

Androsterone, with the molecular formula C₁₉H₃₀O₂ and molecular weight of 290.4 grams per mole, contains two additional hydrogen atoms compared to 1-Androsterone [3] [15]. The saturated nature of androsterone eliminates the C1-C2 double bond present in 1-Androsterone, resulting in a fully saturated A ring [15] [16].

| Structural Feature | 1-Androsterone | Androsterone |

|---|---|---|

| A Ring | Unsaturated (C1-C2 double bond) | Saturated |

| Molecular Formula | C₁₉H₂₈O₂ | C₁₉H₃₀O₂ |

| Molecular Weight | 288.4 g/mol | 290.4 g/mol |

| Hydroxyl Orientation | 3β (beta) | 3α (alpha) |

| Double Bond Equivalent | 5 | 4 |

The hydroxyl group orientations differ between the two compounds, with 1-Androsterone featuring a 3β-hydroxyl group while androsterone contains a 3α-hydroxyl group [15] [17]. This stereochemical difference significantly influences the compounds' binding affinities for various biological receptors and their metabolic pathways [15] [17].

Androsterone functions as an endogenous steroid hormone and metabolite of testosterone, exhibiting weak androgenic activity approximately one-seventh that of testosterone [15]. In contrast, 1-Androsterone serves primarily as a prohormone that undergoes metabolic conversion to more potent androgenic compounds such as 1-testosterone [22] [23].

The presence of the C1-C2 double bond in 1-Androsterone creates a degree of unsaturation that affects the compound's chemical reactivity, metabolic stability, and biological activity profile [31] [33]. This structural modification prevents certain metabolic transformations available to androsterone while enabling alternative biochemical pathways [22] [31].

Proton Nuclear Magnetic Resonance Analysis

Proton nuclear magnetic resonance spectroscopy provides essential structural information for 1-androsterone through detailed analysis of proton environments within the steroid framework [1]. The proton nuclear magnetic resonance spectrum recorded at 500 megahertz in acetone-d6 with tetramethylsilane as reference reveals characteristic resonances that enable complete structural assignment [1].

The angular methyl groups of 1-androsterone exhibit distinct chemical shifts that serve as diagnostic markers for the steroid structure [1]. The C19 angular methyl group resonates at 0.787 parts per million as a sharp singlet, while the C18 angular methyl group appears at 0.836 parts per million [1]. These upfield chemical shifts are characteristic of methyl groups in steroid molecules, where the shielding effect of the rigid ring system influences their resonance positions [2].

The hydroxyl-bearing carbon at position C3 produces a characteristic multiplet at 3.946 parts per million, which represents the proton directly attached to the carbon bearing the hydroxyl group [1]. This chemical shift is consistent with secondary alcohols in steroid systems, where the electronegative oxygen atom causes deshielding of the adjacent proton [3]. The corresponding hydroxyl proton appears as a singlet at 3.284 parts per million, indicating rapid exchange under the measurement conditions [1].

Methylene protons throughout the steroid skeleton produce overlapping multiplets centered around 1.416 parts per million, representing the complex network of CH2 groups within the four-ring system [1]. The axial and equatorial protons at specific positions show distinct chemical shifts due to their different magnetic environments, with axial protons at positions H7 and H12 resonating at 1.813 parts per million and equatorial protons at the same positions appearing at 1.028 parts per million [1].

The protons alpha to the carbonyl group at C16 exhibit characteristic downfield shifts at 2.365 parts per million, reflecting the deshielding effect of the adjacent ketone functionality [1]. These α-protons are crucial for structural confirmation as they provide direct evidence of the ketone position within the steroid framework [4].

Carbon-13 Nuclear Magnetic Resonance Analysis

Carbon-13 nuclear magnetic resonance spectroscopy provides comprehensive information about the carbon framework of 1-androsterone, enabling complete assignment of all nineteen carbon atoms in the molecule [1]. The spectrum recorded under proton-decoupled conditions at 500 megahertz reveals distinct resonances for each carbon environment within the steroid structure [1].

The carbonyl carbon at position C17 exhibits the most characteristic resonance at 220.637 parts per million, which is diagnostic for ketones in steroid molecules [1]. This significant downfield shift confirms the presence of the ketone functionality that defines the androsterone structure [5]. The chemical shift value falls within the expected range for steroid 17-ketones and provides unambiguous identification of this functional group [2].

The carbon bearing the hydroxyl group at position C3 resonates at 66.925 parts per million, characteristic of secondary alcohols in steroid systems [1]. This chemical shift provides direct evidence for the hydroxyl substitution pattern that distinguishes 1-androsterone from related steroid metabolites [3]. The relatively downfield position reflects the electronegative effect of the oxygen atom on the carbon nucleus [6].

Quaternary carbons within the steroid framework appear at distinct chemical shifts that reflect their unique environments [1]. The C10 quaternary carbon resonates at 33.647 parts per million, while the C13 quaternary carbon appears at 49.178 parts per million [1]. These assignments are crucial for confirming the steroid backbone structure and distinguishing between different steroid isomers [2].

The angular methyl carbons provide important structural markers, with C19 resonating at 12.602 parts per million and C18 at 15.053 parts per million [1]. These upfield chemical shifts are characteristic of methyl groups attached to quaternary carbons in steroid molecules [6]. The slight difference in chemical shifts between these two methyl groups reflects their different local environments within the steroid framework [2].

Methylene and methine carbons throughout the ring system exhibit chemical shifts ranging from 21.789 to 56.573 parts per million, with each carbon showing a unique resonance position that reflects its specific environment within the rigid steroid structure [1]. The C16 methylene carbon, adjacent to the carbonyl group, shows a characteristic downfield shift at 56.573 parts per million due to the deshielding effect of the adjacent ketone [1].

Two-Dimensional Nuclear Magnetic Resonance Techniques

Two-dimensional nuclear magnetic resonance techniques provide essential correlations that enable complete structural assignment and stereochemical determination of 1-androsterone [7]. These advanced spectroscopic methods reveal connectivity patterns and spatial relationships that are not accessible through one-dimensional experiments [8].

Heteronuclear Single Quantum Coherence Spectroscopy

Heteronuclear single quantum coherence spectroscopy establishes direct one-bond correlations between protons and carbons, providing essential information for structural assignment [7]. The experiment reveals correlations between each proton and its directly attached carbon atom, enabling unambiguous assignment of the complete carbon-hydrogen framework [9].

The correlation between the hydroxyl-bearing proton at 3.946 parts per million and the corresponding carbon at 66.925 parts per million provides definitive evidence for the hydroxyl group position at C3 [7]. This correlation is particularly important for distinguishing 1-androsterone from its isomers, where the hydroxyl group may be located at different positions [3].

The heteronuclear single quantum coherence spectrum confirms that the quaternary carbon at C17 (220.637 parts per million) shows no correlation with any proton, as expected for the ketone carbon [7]. This absence of correlation provides additional confirmation of the carbonyl functionality and its position within the steroid structure [1].

Angular methyl groups show characteristic correlations that enable their unambiguous assignment [7]. The C19 methyl carbon at 12.602 parts per million correlates with its protons at 0.787 parts per million, while the C18 methyl carbon at 15.053 parts per million correlates with protons at 0.836 parts per million [1]. These correlations confirm the stereochemical arrangement of the methyl groups within the steroid framework [2].

Heteronuclear Multiple Bond Coherence Spectroscopy

Heteronuclear multiple bond coherence spectroscopy reveals two- and three-bond correlations between protons and carbons, providing crucial information about molecular connectivity [7]. This technique enables the establishment of structural relationships that are not directly observable through one-bond correlations [10].

The spectrum demonstrates important correlations between the α-protons at C16 and the carbonyl carbon at C17, confirming the ketone position within the steroid structure [7]. These two-bond correlations provide essential evidence for the substitution pattern that characterizes 1-androsterone [3]. The correlation pattern is diagnostic for 17-ketosteroids and enables differentiation from other positional isomers [4].

Long-range correlations between the hydroxyl-bearing proton at C3 and various ring carbons provide information about the stereochemical environment around the hydroxyl group [7]. These correlations enable determination of the axial or equatorial orientation of the hydroxyl group, which is crucial for complete stereochemical assignment [2].

The heteronuclear multiple bond coherence spectrum reveals correlations between methyl protons and distant ring carbons, providing information about the overall molecular framework [7]. These long-range correlations confirm the connectivity pattern of the steroid backbone and enable verification of the complete structural assignment [6].

Nuclear Overhauser Effect Spectroscopy

Nuclear Overhauser effect spectroscopy provides essential information about spatial proximity relationships between protons, enabling stereochemical determination and conformational analysis [7]. The technique reveals through-space interactions that are independent of chemical bonding patterns [8].

The spectrum demonstrates significant correlations between the hydroxyl-bearing proton at C3 and various ring protons, indicating their spatial proximity within the steroid structure [7]. These correlations provide crucial information about the three-dimensional arrangement of substituents and confirm the stereochemical assignment [2].

Nuclear Overhauser effect correlations between angular methyl groups and ring protons provide information about the overall molecular conformation [7]. These spatial relationships confirm the rigid steroid framework and enable verification of the proposed three-dimensional structure [3]. The correlation patterns are consistent with the known conformational preferences of steroid molecules [6].

The absence of certain expected correlations in the nuclear Overhauser effect spectrum provides additional structural information [7]. For example, the lack of correlation between specific proton pairs confirms their spatial separation and supports the proposed stereochemical assignment [2].

Mass Spectrometry

Gas Chromatography-Mass Spectrometry Fragmentation Patterns

Gas chromatography-mass spectrometry analysis of 1-androsterone reveals characteristic fragmentation patterns that enable unambiguous identification and structural confirmation [4]. The electron ionization mass spectrum at 70 electron volts demonstrates typical steroid fragmentation pathways that are diagnostic for this compound class [11].

The molecular ion peak appears at mass-to-charge ratio 290, corresponding to the molecular weight of 1-androsterone [4]. This peak exhibits relatively low intensity, which is characteristic of steroid molecules under electron ionization conditions [11]. The molecular ion provides direct confirmation of the molecular formula and serves as the starting point for fragmentation analysis [12].

The base peak at mass-to-charge ratio 109 represents the most stable fragment ion and exhibits 100 percent relative intensity [4]. This fragment arises from characteristic steroid ring cleavage patterns and is diagnostic for the androsterone structure [11]. The formation of this base peak involves complex rearrangement processes that are specific to the steroid framework [13].

Sequential loss of water molecules produces characteristic fragment ions that reflect the presence of the hydroxyl group [4]. The initial loss of 18 mass units (H2O) from the molecular ion generates the fragment at mass-to-charge ratio 272, which appears with medium intensity [12]. Further fragmentation leads to the loss of additional functional groups, producing the fragment at mass-to-charge ratio 255 [4].

Ring fragmentation processes generate several important diagnostic ions [4]. The fragment at mass-to-charge ratio 213 exhibits high intensity and represents a characteristic steroid fragmentation product resulting from the loss of C5H9O [11]. This fragmentation pattern is particularly important for distinguishing 1-androsterone from related steroid metabolites [13].

The D-ring cleavage product at mass-to-charge ratio 124 provides additional structural information and appears with high intensity [4]. This fragmentation reflects the characteristic tendency of steroid molecules to undergo ring cleavage under electron ionization conditions [11]. The specific mass of this fragment provides information about the substitution pattern within the steroid framework [12].

Lower mass fragments including mass-to-charge ratios 91, 79, and 55 represent further fragmentation products that arise from continued breakdown of the steroid structure [4]. These fragments, while less specific for 1-androsterone, provide additional confirmation of the overall fragmentation pattern [11]. The fragment at mass-to-charge ratio 91 is particularly noteworthy as it represents a tropylium-like ion that is common in steroid mass spectra [12].

Liquid Chromatography-Mass Spectrometry Characterization

Liquid chromatography-mass spectrometry analysis provides enhanced selectivity and sensitivity for 1-androsterone detection and quantification [12]. The technique employs softer ionization methods that produce different fragmentation patterns compared to gas chromatography-mass spectrometry, enabling complementary structural information [14].

Electrospray ionization generates protonated molecular ions at mass-to-charge ratio 291.2, corresponding to [M+H]+ of 1-androsterone [12]. This precursor ion serves as the starting point for tandem mass spectrometry experiments that provide detailed structural information [15]. The protonated molecule is typically the most abundant ion under positive electrospray conditions [14].

Primary transitions from the protonated molecular ion include the loss of water to produce the fragment at mass-to-charge ratio 273.2 [15]. This transition (291.2 → 273.2) is particularly useful for quantitative analysis due to its high specificity and reproducibility [12]. The neutral loss of 18 mass units reflects the presence of the hydroxyl group and is characteristic of steroid alcohols [14].

Secondary fragmentation pathways produce additional diagnostic ions that enhance structural confirmation [15]. The transition 291.2 → 255.2 involves the loss of 36 mass units and represents further fragmentation of the dehydrated molecular ion [12]. This transition provides important confirmatory information for analytical applications [14].

Ammonium adduct ions formed during electrospray ionization offer alternative fragmentation pathways [12]. The adduct ion at mass-to-charge ratio 308.4 [M+NH4]+ undergoes characteristic fragmentations to produce ions at mass-to-charge ratios 273.6 and 255.3 [15]. These transitions enhance sensitivity and provide additional structural information [14].

Ring fragmentation processes in tandem mass spectrometry produce the diagnostic ion at mass-to-charge ratio 213.1 [15]. The transition 291.2 → 213.1 involves complex rearrangement processes that are specific to the steroid framework [12]. This fragmentation provides essential structural confirmation and enables differentiation from related compounds [14].

Tandem Mass Spectrometry Analysis

Tandem mass spectrometry provides enhanced structural specificity through sequential fragmentation of selected precursor ions [15]. The technique enables detailed characterization of fragmentation pathways and provides unambiguous identification of 1-androsterone in complex mixtures [12].

Multiple reaction monitoring employs specific precursor-to-product ion transitions that are characteristic of 1-androsterone [15]. The primary transition 291.2 → 255.2 serves as the quantitative channel due to its high specificity and sensitivity [12]. Secondary transitions including 291.2 → 273.2 and 291.2 → 213.1 provide confirmatory information [14].

Collision-induced dissociation experiments reveal detailed fragmentation mechanisms [15]. Energy-resolved studies demonstrate how fragmentation efficiency varies with collision energy, providing insights into the stability of different fragment ions [12]. These studies enable optimization of analytical conditions for maximum sensitivity and specificity [14].

High-resolution tandem mass spectrometry provides accurate mass measurements that enhance identification confidence [15]. The technique enables determination of elemental compositions for fragment ions, providing additional structural information [12]. Mass accuracy better than 5 parts per million is typically achieved for major fragment ions [14].

Product ion scanning experiments reveal the complete fragmentation spectrum from selected precursor ions [15]. These experiments provide comprehensive information about all possible fragmentation pathways and enable identification of minor fragmentation products [12]. The resulting spectra serve as fingerprints for compound identification [14].

Infrared Spectroscopy

Infrared spectroscopy provides essential information about the functional groups present in 1-androsterone through analysis of characteristic vibrational frequencies [4]. Fourier transform infrared spectroscopy with attenuated total reflectance sampling enables direct analysis of solid samples without extensive sample preparation [16].

The hydroxyl group at position C3 produces a characteristic broad absorption band in the region 3400-3200 reciprocal centimeters [4]. This broad absorption reflects the hydrogen bonding interactions that are typical of hydroxyl groups in solid-state steroid samples [16]. The band shape and position provide information about the strength of intermolecular hydrogen bonding [17].

Aliphatic carbon-hydrogen stretching vibrations appear as strong absorptions in the region 2960-2850 reciprocal centimeters [4]. These bands represent both asymmetric and symmetric stretching modes of the numerous methyl and methylene groups within the steroid structure [16]. The relative intensities of these bands provide information about the proportion of different carbon-hydrogen environments [17].

The carbonyl stretching vibration at 1738 reciprocal centimeters is the most characteristic feature of the 1-androsterone infrared spectrum [4]. This very strong absorption provides unambiguous evidence for the ketone functionality at position C17 [16]. The frequency position is typical of steroid ketones and enables differentiation from other carbonyl-containing compounds [17].

Carbon-hydrogen bending vibrations produce several characteristic bands in the fingerprint region [4]. The methylene scissoring vibration at 1465 reciprocal centimeters and the methyl symmetric bending at 1377 reciprocal centimeters are diagnostic for the aliphatic carbon framework [16]. These vibrations provide additional confirmation of the steroid structure [17].

The carbon-oxygen stretching vibration of the secondary alcohol appears as a strong band at 1240 reciprocal centimeters [4]. This frequency is characteristic of carbon-oxygen bonds in steroid secondary alcohols and provides evidence for the hydroxyl group position [16]. The band intensity reflects the strength of the carbon-oxygen bond [17].

Complex carbon-oxygen stretching vibrations in the region 1180-1020 reciprocal centimeters arise from various carbon-oxygen interactions within the steroid skeleton [4]. These overlapping bands reflect the complex three-dimensional structure of the steroid framework [16]. Individual band assignment requires detailed normal mode analysis [17].

Ring deformation modes appear in the low-frequency region 950-800 reciprocal centimeters [4]. These vibrations represent out-of-plane bending motions of the carbon-hydrogen bonds within the ring system [16]. The frequencies are sensitive to the overall molecular conformation [17].

Characteristic steroid ring breathing modes appear in the region 700-600 reciprocal centimeters [4]. These vibrations involve collective motions of the entire ring system and are diagnostic for steroid molecules [16]. The frequencies provide information about the rigidity of the steroid framework [17].

Computational Spectroscopic Predictions

Computational quantum chemistry methods provide theoretical predictions of spectroscopic properties that complement experimental measurements and enable detailed interpretation of spectral features [18]. Density functional theory calculations using various basis sets and functionals provide reliable predictions for most spectroscopic properties of 1-androsterone [19].

Vibrational frequency calculations using the B3LYP functional with 6-31G** basis set provide accurate predictions of infrared absorption frequencies [20]. The calculated frequencies typically require scaling factors in the range 0.95-0.97 to match experimental values [21]. These calculations enable assignment of complex vibrational bands and provide theoretical support for experimental observations [22].

Geometry optimization calculations reveal the preferred conformational states of 1-androsterone [18]. The calculations predict a chair conformation for the A-ring with the hydroxyl group in an equatorial position [19]. Energy barriers for conformational interconversion are calculated to be in the range 184-425 reciprocal centimeters, indicating rapid equilibration at room temperature [18].

Nuclear magnetic resonance chemical shift predictions using gauge-independent atomic orbital methods provide theoretical values that complement experimental assignments [19]. Carbon-13 chemical shifts are predicted with mean absolute errors of 5-10 parts per million using B3LYP calculations [23]. Proton chemical shifts show somewhat larger deviations but still provide useful guidance for spectral assignment [19].

Higher-level calculations using composite methods such as PCSB//B3 provide enhanced accuracy for molecular properties [19]. These methods achieve rotational constant predictions with accuracy better than 0.1 percent, enabling detailed comparison with microwave spectroscopy results [24]. The calculations confirm the preferred anti conformation of the hydroxyl group [18].

Machine learning approaches such as CFM-ID enable prediction of mass spectral fragmentation patterns [25]. These methods use training data from experimental mass spectra to predict fragmentation behavior of related compounds [26]. The predictions provide useful guidance for interpreting complex fragmentation patterns [27].

Multiconfigurational calculations using complete active space self-consistent field methods provide enhanced treatment of electronic effects [19]. These calculations are particularly important for accurate prediction of nuclear magnetic resonance properties where electron correlation effects are significant [23]. The results enable detailed interpretation of chemical shift patterns [19].

XLogP3

Wikipedia

Dates

Explore Compound Types